![molecular formula C7H6O2 B7760841 Salicylaldehyde CAS No. 27761-48-4](/img/structure/B7760841.png)
Salicylaldehyde
Overview
Description
Salicylaldehyde, also known as 2-Hydroxybenzaldehyde, is an organic compound with the formula C6H4OH(CHO) . It is one of the three isomers of hydroxybenzaldehyde . This colorless oily liquid has a bitter almond odor at higher concentration . It is a common reactant for many syntheses, such as cyclic organic compounds like coumarin and organic ligand such as salan ligand .
Synthesis Analysis
Salicylaldehyde is produced by condensation of phenol with formaldehyde to give hydroxybenzyl alcohol, which is then oxidized to the aldehyde . Salicylaldehydes in general are prepared by ortho-selective formylation reactions from the corresponding phenol . For instance, it can be prepared by the Duff reaction, Reimer–Tiemann reaction, or by treatment with paraformaldehyde in the presence of magnesium chloride and a base .
Molecular Structure Analysis
The molecular formula of Salicylaldehyde is C7H6O2 . Its average mass is 122.121 Da and its monoisotopic mass is 122.036781 Da .
Chemical Reactions Analysis
Salicylaldehyde is a frequent reactant in the synthesis of numerous organic compounds, including cyclic organic compounds like coumarin and organic ligands like salan ligand . It also acts as a chelating agent for heavy metal ions such as Copper (II) ions, making it useful for colorimetric detection of heavy metal ion concentrations in water samples .
Physical And Chemical Properties Analysis
Salicylaldehyde has a bitter almond odor . It has a melting point of -7° and a boiling point of 196-197° . It is slightly soluble in water and soluble in ether . It is stable and combustible . It is incompatible with strong bases, strong reducing agents, strong acids, and strong oxidizing agents .
Scientific Research Applications
Synthesis of Organic Compounds
Salicylaldehyde is a frequent reactant in the synthesis of numerous organic compounds, including cyclic organic compounds like coumarin and organic ligands like salan ligand .
Analytical Chemistry
In analytical chemistry, Salicylaldehyde is used in the synthesis of salicylaldoxime, an important analytical reagent . It is also used for the detection of hydrazine .
Precursor of Chelating Agents
Salicylaldehyde is a significant precursor of a variety of chelating agents .
Flavoring Ingredient
It is also used as a flavoring ingredient .
Anticancer Research
Salicylaldehyde hydrazones have shown anticancer activities against leukemia and breast cancer . Further research is needed to fully understand their mechanisms of action and potential clinical applications .
Synthesis of Schiff Base Ligands
Salicylaldehyde may be used as a starting reagent in the synthesis of novel unsymmetrical chiral Salen Schiff base ligands .
Titration of Organometallic Reagents
It may be used in the preparation of salicylaldehyde phenylhydrazine, a useful indicator for the titration of organometallic reagents .
Drug Discovery
The high frequency of lysine residues in proteins and the reversibility of the covalent ligand-protein bond support the application of aldehyde-bearing ligands, holding promises for their future use as drugs .
Mechanism of Action
Target of Action
Salicylaldehyde, also known as 2-Hydroxybenzaldehyde, is an organic compound that interacts with various targets. It is a precursor to coumarin and a variety of chelating agents . It is also known to inhibit prostaglandin synthesis .
Mode of Action
Salicylaldehyde is converted to chelating ligands by condensation with amines . With ethylenediamine, it condenses to give the ligand salen . Hydroxylamine gives salicylaldoxime . It has been suggested that it inhibits prostaglandin synthesis under specific conditions of low peroxide tone .
Biochemical Pathways
Salicylaldehyde is synthesized from chorismate, which is derived from the shikimate pathway . It shares a common biosynthetic enzyme with bacteria, isochorismate synthase, which converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid . Salicylaldehyde is also an intermediate in the naphthalene and carbaryl degradation pathway, where it is oxidized to salicylate .
Pharmacokinetics
It is known that salicylates, a group of nonsteroidal anti-inflammatory drugs (nsaids) which are derivatives of salicylate or metabolized to salicylate, are absorbed well in the gastrointestinal tract .
Result of Action
Salicylaldehyde has a variety of effects at the molecular and cellular level. It is a frequent reactant in the synthesis of numerous organic compounds, including cyclic organic compounds like coumarin and organic ligands like salan ligand . It is also employed in the synthesis of coumarin, saligenin, and salicylaldoxime (an important analytical reagent), as well as in analytical chemistry, such as the detection of hydrazine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of salicylaldehyde. For instance, once released into the environment, salicylaldehyde will be broken down in the air by sunlight or microorganisms . This suggests that environmental conditions such as light exposure and microbial activity can influence the stability and action of salicylaldehyde.
Safety and Hazards
Future Directions
Salicylaldehyde has been found to have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry . It is being explored for its potential applications in confronting challenges such as antimicrobial resistance and environmental pollution . A recent study has developed a sustainable, alternative weed control strategy using salicylaldehyde as an active ingredient . The herbicidal and fungicidal system developed in this study can be used by the agricultural industry for sustainable crop production by lowering the pesticide burden in fields and promoting byproduct recycling .
properties
IUPAC Name |
2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQUZDBALVYZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Record name | SALICYLALDEHYDE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
29734-89-2 | |
Record name | Benzaldehyde, 2-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID1021792 | |
Record name | Salicylaldehyde | |
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Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour | |
Record name | SALICYLALDEHYDE | |
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Record name | Salicylaldehyde | |
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Record name | 2-Hydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Salicyladehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |
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Boiling Point |
386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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Record name | 2-Hydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup | |
Record name | SALICYLALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/9040 | |
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Record name | 2-Hydroxybenzaldehyde | |
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Solubility |
Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 2-Hydroxybenzaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Hydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Salicyladehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |
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Density |
1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170 | |
Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |
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Record name | Salicyladehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |
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Vapor Density |
4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1) | |
Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |
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Vapor Pressure |
1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |
Record name | SALICYLALDEHYDE | |
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Record name | Salicylaldehyde | |
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Product Name |
Salicylaldehyde | |
Color/Form |
Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid | |
CAS RN |
90-02-8, 27761-48-4 | |
Record name | SALICYLALDEHYDE | |
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Record name | Salicylaldehyde | |
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Record name | Salicylaldehyde | |
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Record name | Benzaldehyde, 2-hydroxy- | |
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Record name | Salicylaldehyde | |
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Record name | Salicylaldehyde | |
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Record name | SALICYLALDEHYDE | |
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Record name | 2-Hydroxybenzaldehyde | |
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Melting Point |
19.4 °F (USCG, 1999), -7 °C, 0.7 °C | |
Record name | SALICYLALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/9040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Hydroxybenzaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Hydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.